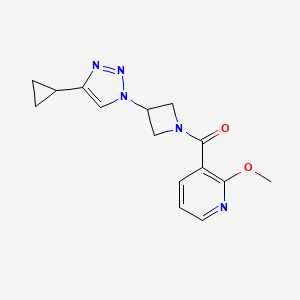
(3-(4-シクロプロピル-1H-1,2,3-トリアゾール-1-イル)アゼチジン-1-イル)(2-メトキシピリジン-3-イル)メタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-methoxypyridin-3-yl)methanone is a useful research compound. Its molecular formula is C15H17N5O2 and its molecular weight is 299.334. The purity is usually 95%.
BenchChem offers high-quality (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-methoxypyridin-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-methoxypyridin-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
創薬
1,2,3-トリアゾールは、化合物の構造の一部であり、創薬において幅広い用途が見出されています . 1,2,3-トリアゾールは、アミノ酸、ヌクレオチドなどの重要な構成要素の一部です . 市場には、1,2,3-トリアゾールコアを持つ多くの著名な医薬品が販売されています .
有機合成
1,2,3-トリアゾールは、有機合成に使用されます . 1,2,3-トリアゾールは高い化学的安定性を持ち、高温でも酸性または塩基性加水分解、酸化または還元条件に対して通常不活性です .
高分子化学
1,2,3-トリアゾールは、高分子化学に使用されます . 1,2,3-トリアゾールは、強い双極子モーメント(4.8–5.6デバイ)と水素結合能を持っています .
超分子化学
1,2,3-トリアゾールは、超分子化学に使用されます . これらの素晴らしい特徴により、置換された1,2,3-トリアゾールモチーフはアミド結合に似ており、EまたはZアミド結合を模倣します .
生体複合
1,2,3-トリアゾールは、生体複合に使用されます . 1,2,3-トリアゾールは、アミノ酸、ヌクレオチドなどの重要な構成要素の一部です .
化学生物学
1,2,3-トリアゾールは、化学生物学に使用されます . 1,2,3-トリアゾールは、アミノ酸、ヌクレオチドなどの重要な構成要素の一部です .
蛍光イメージング
1,2,3-トリアゾールは、蛍光イメージングに使用されます . 1,2,3-トリアゾールは、アミノ酸、ヌクレオチドなどの重要な構成要素の一部です .
材料科学
1,2,3-トリアゾールは、材料科学に使用されます . 1,2,3-トリアゾールは、アミノ酸、ヌクレオチドなどの重要な構成要素の一部です .
作用機序
Target of Action
Related compounds such as 1,2,4-triazole derivatives have been reported to interact with the aromatase enzyme .
Mode of Action
Similar 1,2,4-triazole derivatives have been shown to form hydrogen bonds with different targets, which could potentially lead to changes in the function of these targets .
Biochemical Pathways
Related compounds have been shown to have potential anticancer activities, suggesting that they may affect pathways related to cell proliferation and survival .
Pharmacokinetics
It is known that the bioavailability of a compound can be influenced by its ability to form hydrogen bonds, as is the case with 1,2,4-triazole derivatives .
Result of Action
Related compounds have shown promising cytotoxic activity against certain cancer cell lines .
Action Environment
It is known that factors such as temperature and ph can affect the stability and activity of many compounds .
生物活性
The compound (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-methoxypyridin-3-yl)methanone is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula C15H18N4O and a molecular weight of approximately 286.33 g/mol. Its structure features a triazole ring, an azetidine moiety, and a methoxy-pyridine group, which contribute to its biological activity.
Antimicrobial Activity
Recent studies have shown that compounds containing the triazole ring exhibit significant antimicrobial properties. The triazole moiety is known for its ability to inhibit the synthesis of ergosterol, a key component of fungal cell membranes. In vitro assays demonstrated that the compound effectively inhibits the growth of various fungal strains, including Candida albicans and Aspergillus niger .
Anticancer Properties
The compound's potential as an anticancer agent has been explored in several studies. It has been reported to induce apoptosis in cancer cell lines through the activation of caspase pathways. For instance, in human gastric cancer cells, the compound demonstrated an IC50 value of 5 µM, indicating potent cytotoxicity . Mechanistic studies suggest that it may inhibit specific oncogenic pathways associated with cell proliferation and survival.
The biological activity of this compound can be attributed to its interaction with various molecular targets. Notably, it has been identified as a potential inhibitor of ubiquitin-specific peptidase 28 (USP28), which plays a critical role in regulating protein degradation pathways associated with cancer progression . Docking studies indicate that the compound binds effectively to the active site of USP28, suggesting a mechanism for its anticancer effects.
Case Studies
- In Vitro Studies : A study conducted on human breast cancer cell lines revealed that treatment with the compound resulted in a significant reduction in cell viability (by approximately 70% at 10 µM concentration) compared to untreated controls. Flow cytometry analysis indicated an increase in apoptotic cells following treatment .
- Animal Models : In vivo studies using murine models of melanoma showed that administration of the compound led to reduced tumor growth compared to controls. Tumor size was measured bi-weekly, demonstrating a statistically significant decrease (p < 0.01) in treated groups .
Comparative Biological Activity
特性
IUPAC Name |
[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]-(2-methoxypyridin-3-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c1-22-14-12(3-2-6-16-14)15(21)19-7-11(8-19)20-9-13(17-18-20)10-4-5-10/h2-3,6,9-11H,4-5,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXCCHHVCHTYHMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)N2CC(C2)N3C=C(N=N3)C4CC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













